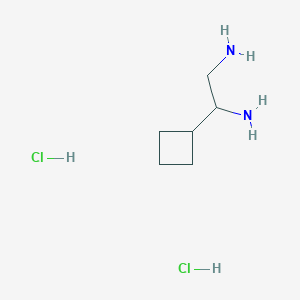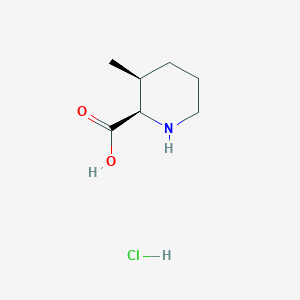
2-Methoxy-2-methylpropanimidamide hydrochloride
Descripción general
Descripción
“2-Methoxy-2-methylpropanimidamide hydrochloride” is a chemical compound with the molecular formula C5H13ClN2O . It is a derivative of Vasopressin, which is a peptide hormone that regulates the body’s retention of water .
Molecular Structure Analysis
The molecular weight of “2-Methoxy-2-methylpropanimidamide hydrochloride” is 152.62 g/mol . The InChI code is 1S/C5H12N2O.ClH/c1-5(2,8-3)4(6)7;/h1-3H3,(H3,6,7);1H . The Canonical SMILES is CC(C(=NC)N)OC.Cl .
Physical And Chemical Properties Analysis
“2-Methoxy-2-methylpropanimidamide hydrochloride” is a powder with a melting point of 137-138 degrees Celsius . It has a molecular weight of 152.62 g/mol . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Proxies for Biomass Analysis
- Application : Methoxyphenols, including compounds related to 2-methoxy-2-methylpropanimidamide hydrochloride, can be used as proxies for terrestrial biomass. They aid in investigating the chemical changes in lignin during hydrothermal alteration. Closed system microscale pyrolysis of methoxyphenols has been studied to understand these processes better (Vane & Abbott, 1999).
Synthesis and Memory Enhancement in Mice
- Application : The synthesis of related compounds, such as 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride), has shown effects on learning and memory in mice. This illustrates the potential use of similar compounds in neurological research (Jiang Jing-ai, 2006).
Spectroscopic Analysis
- Application : Methoxy groups in molecules, akin to 2-methoxy-2-methylpropanimidamide hydrochloride, have been studied for their electronic properties and spectroscopic parameters. These studies are crucial in understanding the behavior of methoxy compounds in various chemical environments (Radice et al., 2004).
Reactivity in Acidic Zeolites
- Application : Surface methoxy species, including those related to 2-methoxy-2-methylpropanimidamide hydrochloride, have been studied for their reactivity in acidic zeolites. This research is vital for understanding catalytic processes in heterogeneous reactions (Jiang, Hunger, & Wang, 2006).
Study of Herbicide Metabolism
- Application : Metolachlor, a compound related to 2-methoxy-2-methylpropanimidamide hydrochloride, has been studied for its hydrological pathways in agricultural settings. This research is significant for understanding the environmental impact of herbicides (Buttle & Harris, 1991).
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxy-2-methylpropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-5(2,8-3)4(6)7;/h1-3H3,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJLYUPGEWKRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=N)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-methylpropanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B1433619.png)




![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)





![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)

